molecular formula C29H25N3OS B2540545 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 392251-20-6

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2540545
CAS No.: 392251-20-6
M. Wt: 463.6
InChI Key: MPFURIVDHMTPGR-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a sophisticated small molecule research compound designed for investigating the function of Cys-loop receptor (CLR) superfamily. This compound is of significant interest in neuroscience and pharmacology for its potential as a potent and selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), an atypical pentameric ligand-gated ion channel. ZAC is activated by zinc (Zn²⁺), copper (Cu²⁺), and protons (H⁺) and is suggested to play a role in sensing fluctuations of these endogenous substances, though its precise physiological functions remain largely unexplored due to a historical lack of selective pharmacological tools . Structurally, this molecule is an N-(thiazol-2-yl)-benzamide analog, a class recently identified as the first selective ZAC antagonist. Related analogs within this structural class have been demonstrated to act as state-dependent, noncompetitive antagonists that target the transmembrane and/or intracellular domains of the ZAC receptor, effectively functioning as negative allosteric modulators (NAMs) . These compounds exhibit slow onset of channel block and are roughly equipotent in antagonizing Zn²⁺-evoked, H⁺-evoked, and spontaneous ZAC signaling. A key characteristic of this chemical class is its notable selectivity; a closely related analog, TTFB, was found to be a selective ZAC antagonist, showing no significant agonist, antagonist, or modulatory activity at 5-HT3A serotonin receptors, α3β4 nicotinic acetylcholine receptors, α1β2γ2s GABAA receptors, or α1 glycine receptors at tested concentrations . The integration of the 2-phenylquinoline group in this specific molecule is anticipated to modulate its physicochemical properties, potentially enhancing its interaction with the allosteric binding site. The presence of the 4-tert-butylphenyl group on the thiazole ring is a critical structural motif shared with other active analogs, contributing to potent ZAC inhibition with IC50 values reported in the low micromolar range (1–3 µM) for lead compounds . This compound is supplied For Research Use Only and is intended solely for in vitro studies aimed at elucidating the fundamental biology, signaling properties, and potential physiological roles of ZAC, which is expressed in human brain, pancreas, placenta, and other tissues .

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3OS/c1-29(2,3)21-15-13-20(14-16-21)26-18-34-28(31-26)32-27(33)23-17-25(19-9-5-4-6-10-19)30-24-12-8-7-11-22(23)24/h4-18H,1-3H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFURIVDHMTPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions. The quinoline core is often synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Pharmacological Activities

The compound has been investigated for its potential as an antimicrobial agent and anticancer drug . Studies indicate that derivatives of thiazole and quinoline structures exhibit promising activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Research has shown that compounds similar to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide possess significant antimicrobial properties. For instance, derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth in multiple strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and others. The mechanism typically involves induction of apoptosis or cell cycle arrest, which can be attributed to the compound's ability to interact with specific cellular targets .

Synthetic Methodologies

The synthesis of this compound involves several steps that can vary based on the desired derivatives. Common methods include:

  • Condensation Reactions : Utilizing thiazole and quinoline precursors through condensation reactions often yields the desired compound.
  • Functional Group Modifications : Post-synthesis modifications can enhance the biological activity or solubility of the compound.

Case Study 1: Antimicrobial Evaluation

In a study focusing on thiazole derivatives, several compounds were synthesized and evaluated for their antimicrobial efficacy. The results indicated that specific structural modifications led to enhanced activity against resistant bacterial strains. For instance, the introduction of a phenyl group at the 2-position significantly improved the antimicrobial profile .

Case Study 2: Anticancer Activity

Another study investigated the anticancer effects of synthesized quinoline derivatives. The results showed that certain compounds exhibited IC50 values in the low micromolar range against MCF7 cells. Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cancer progression, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Biological/Physicochemical Properties Reference
N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide 4-tert-Butylphenyl, Quinoline-4-carboxamide High lipophilicity; potential kinase/modulator activity inferred from quinoline-thiazole hybrids
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-Chlorophenyl, Acetamide Moderate antimicrobial activity (MIC: 4–64 µg/mL); electron-withdrawing Cl enhances reactivity
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl, Acetamide Enhanced solubility due to polar groups; COX/LOX inhibition potential
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Biphenyl, Pyridin-2-amine Antibacterial and antiproliferative activity; fluorinated biphenyl improves metabolic stability
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide Nitro group, Quinoline-4-carboxamide Electron-deficient nitro group may reduce bioavailability but increase electrophilic reactivity
Key Observations:
  • Steric Effects : The tert-butyl group in the target compound enhances steric bulk compared to smaller substituents (e.g., Cl, CH₃). This likely improves binding to hydrophobic pockets in biological targets, as seen in MIC studies where bulky groups correlated with lower MIC values .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity but may reduce solubility, whereas electron-donating groups (e.g., OCH₃, OH) improve solubility and hydrogen-bonding capacity .
  • Hybrid Scaffolds: Quinoline-thiazole hybrids (e.g., the target compound and N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide) leverage dual pharmacophoric motifs for multitarget interactions, common in kinase inhibitors .

Physicochemical Properties

Property Target Compound N-[4-(4-Chlorophenyl)-thiazol-2-yl]acetamide 6a (Hydroxy-methoxy analog)
LogP (Predicted) ~4.5 (High lipophilicity) ~3.2 ~2.8
Solubility (aq.) Low Moderate High
Hydrogen Bond Acceptors 4 3 5

Notes:

  • The target compound’s low solubility may necessitate formulation adjustments (e.g., nanoemulsions) for in vivo applications.
  • Polar analogs like 6a are more suited for oral administration due to better aqueous solubility .

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

The compound has a molecular formula of C21H22N2OSC_{21}H_{22}N_2OS and a molecular weight of 350.48 g/mol. It features a thiazole ring and a quinoline structure, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC21H22N2OSC_{21}H_{22}N_2OS
Molecular Weight350.48 g/mol
CAS Number2247105-45-7
Purity95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent modification to introduce the quinoline structure.

Anticancer Properties

Research indicates that derivatives of the quinoline structure exhibit potent anticancer activity. A study evaluated several derivatives against various cancer cell lines, including HeLa and A549, revealing that compounds similar to this compound displayed IC50 values in the low micromolar range, indicating strong cytotoxic effects against these cell lines .

Mechanism of Action
The anticancer activity is primarily attributed to the compound's ability to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This disruption leads to mitotic spindle assembly failure and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

In addition to anticancer properties, this compound has shown promise as an enzyme inhibitor. The thiazole moiety contributes to binding interactions with target enzymes, potentially inhibiting their activity through competitive inhibition mechanisms .

Case Studies

  • Antiproliferative Activity : A study focusing on a series of phenylquinoline derivatives found that compounds structurally related to this compound exhibited significant antiproliferative effects against multiple cancer cell lines, suggesting a broad spectrum of activity .
  • Molecular Docking Studies : Molecular docking studies have been employed to elucidate the interaction between this compound and its protein targets. The results indicated favorable binding affinities and interactions with key residues in target proteins related to cancer progression .

Q & A

Q. Recommended software/resources for computational modeling :

  • Molecular docking : AutoDock Vina, Schrödinger Suite .
  • Crystallography : SHELX for refinement, Coot for model building .

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